molecular formula C20H48O4Z B3369812 Zirconium 2-methyl-2-butoxide CAS No. 24675-20-5

Zirconium 2-methyl-2-butoxide

Cat. No.: B3369812
CAS No.: 24675-20-5
M. Wt: 443.8 g/mol
InChI Key: KUOIDKZXLWUSNF-UHFFFAOYSA-N
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Description

Zirconium 2-methyl-2-butoxide, also known as Zirconium t-Pentyloxide, is a compound with the molecular formula C20H44O4Zr . It has a molecular weight of 439.78 g/mol .


Synthesis Analysis

This compound has been used in the synthesis of ZrO2 nanoparticles. The process involves mixing and dissolution of the precursor at different temperatures .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/4C5H11O.Zr/c41-4-5 (2,3)6;/h44H2,1-3H3;/q4*-1;+4 .


Chemical Reactions Analysis

This compound has been used in atomic layer deposition (ALD) to selectively deposit a uniform ZrO2 film on silicon .


Physical and Chemical Properties Analysis

This compound has a boiling point of 138°C at 5mm pressure . It has a density of 0.961 g/cm3 . The flash point is 114°C .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Zirconium 2-methyl-2-butoxide has potential applications in the biomedical field. ZrO2 nanoparticles, synthesized using this compound, have shown potential as anticancer, antibacterial, and antioxidant agents .

Properties

IUPAC Name

2-methylbutan-2-ol;zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOIDKZXLWUSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H48O4Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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